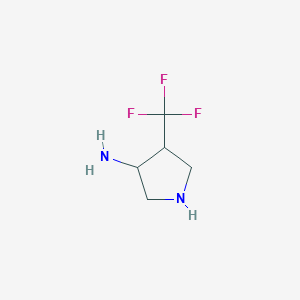
2H-1,3-Oxazine-2-thione, 3,4,5,6-tetrahydro-6-(3-trifluoromethylphenoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethylphenoxymethyl group attached to an oxazine-thione ring, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-trifluoromethylphenol with an appropriate oxazine precursor in the presence of a base. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of 3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The trifluoromethylphenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5,6-Tetrahydro-2H-1,3-oxazine-2-thione: Lacks the trifluoromethylphenoxymethyl group, resulting in different chemical properties.
3,4,5,6-Tetrahydro-6-(phenoxymethyl)-2H-1,3-oxazine-2-thione: Similar structure but without the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethylphenoxymethyl group in 3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
57841-36-8 |
|---|---|
Formule moléculaire |
C12H12F3NO2S |
Poids moléculaire |
291.29 g/mol |
Nom IUPAC |
6-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-oxazinane-2-thione |
InChI |
InChI=1S/C12H12F3NO2S/c13-12(14,15)8-2-1-3-9(6-8)17-7-10-4-5-16-11(19)18-10/h1-3,6,10H,4-5,7H2,(H,16,19) |
Clé InChI |
BGLTUGSWIVPLSB-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=S)OC1COC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)

![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)



![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)


![(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B13418294.png)


![(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B13418314.png)

